

An In-depth Technical Guide to Methyl 4,6-dibromo-3-hydroxypicolinate

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Compound of Interest

Compound Name: Methyl 4,6-dibromo-3-hydroxypicolinate

Cat. No.: B1592547

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Abstract

Methyl 4,6-dibromo-3-hydroxypicolinate is a polyfunctionalized pyridine derivative that serves as a versatile intermediate in modern organic synthesis. Its unique arrangement of a hydroxyl group, two bromine atoms, and a methyl ester on a pyridine core provides multiple reaction sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, structural characteristics, synthesis, and potential reactivity. It is intended for researchers and professionals in drug discovery and materials science who can leverage this building block for the development of novel compounds.

Introduction and Overview

Methyl 4,6-dibromo-3-hydroxypicolinate, identified by CAS Number 321596-55-8, is a halogenated pyridine derivative.^[1] Halogenated pyridines are crucial synthons in synthetic chemistry due to the reactivity of the halogen atoms, which act as excellent leaving groups in various cross-coupling and nucleophilic substitution reactions.^{[2][3][4]} The additional presence of hydroxyl and ester functionalities on the pyridine ring of **Methyl 4,6-dibromo-3-hydroxypicolinate** offers orthogonal handles for sequential chemical modifications. This multi-functional nature makes it a highly valuable precursor for creating diverse libraries of compounds, particularly in the synthesis of biologically active molecules.^[2]

Its systematic IUPAC name is methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate.^[1]

Physicochemical and Spectroscopic Properties

Physicochemical Data

The fundamental properties of **Methyl 4,6-dibromo-3-hydroxypicolinate** are summarized below. This data is compiled from supplier technical sheets and public chemical databases.

Property	Value	Source
IUPAC Name	methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate	PubChem[1]
CAS Number	321596-55-8	PubChem[1]
Molecular Formula	C ₇ H ₅ Br ₂ NO ₃	PubChem[1]
Molecular Weight	310.93 g/mol	PubChem[1]
Physical Form	Solid	Sigma-Aldrich
Purity	Typically ≥97%	Sigma-Aldrich
Storage	Inert atmosphere, room temperature, sealed in dry	Sigma-Aldrich

Structural and Spectroscopic Analysis

The structural identity of a compound is unequivocally confirmed by spectroscopic methods. While a public, peer-reviewed spectrum for this specific molecule is not readily available, its expected spectral characteristics can be predicted based on its functional groups.

Figure 1: Chemical structure of **Methyl 4,6-dibromo-3-hydroxypicolinate**.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. It should feature a singlet for the aromatic proton on the pyridine ring, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton.
 - Aromatic-H (C5-H): Expected to appear as a singlet in the δ 7.5-8.5 ppm range.
 - Methyl Protons (-OCH₃): A singlet integrating to 3H, likely around δ 3.8-4.0 ppm.

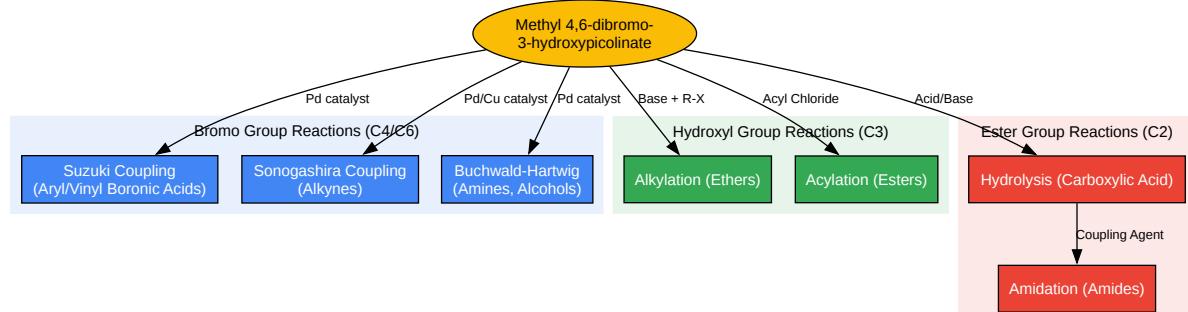
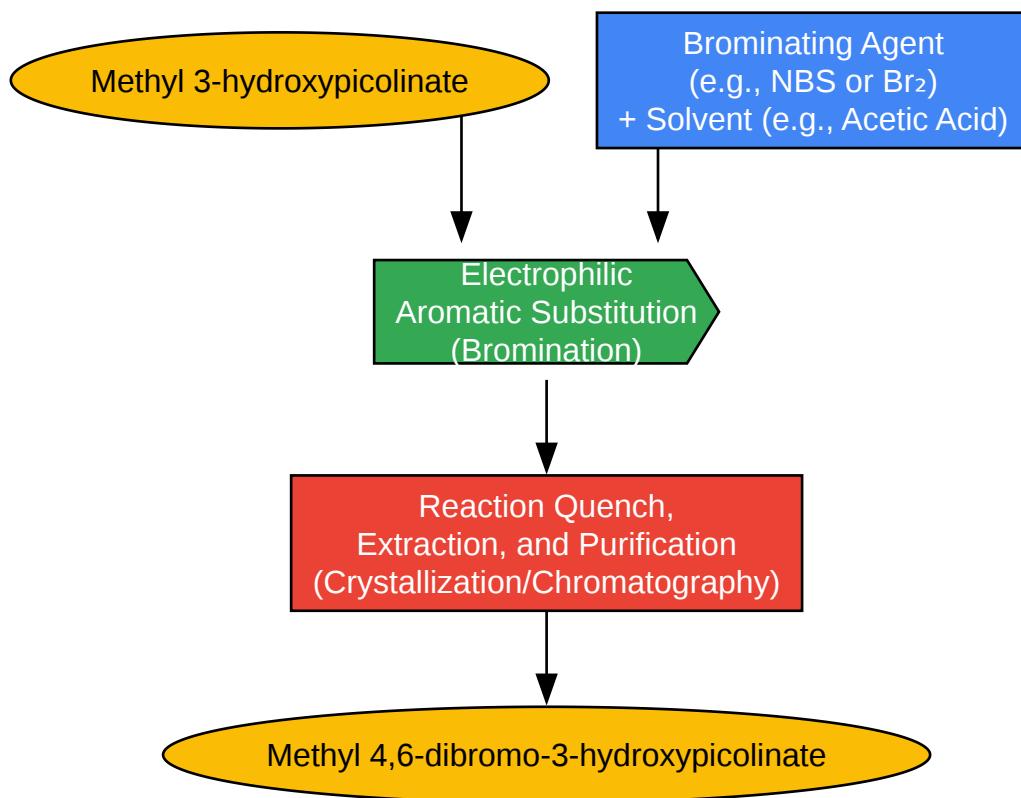
- Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift, typically between δ 5.0-10.0 ppm, depending on solvent and concentration.
- ^{13}C NMR Spectroscopy: The carbon spectrum would show seven distinct signals corresponding to each carbon atom in the unique electronic environment of the substituted pyridine ring and the methyl ester.
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the functional groups present:
 - O-H Stretch: A broad band in the 3200-3600 cm^{-1} region.
 - C=O Stretch (Ester): A strong, sharp peak around 1700-1730 cm^{-1} .
 - C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm^{-1} region.
 - C-O Stretch: Bands in the 1000-1300 cm^{-1} range.

Synthesis and Experimental Protocols

While detailed, peer-reviewed synthetic procedures for this exact compound are not widely published, a plausible method can be inferred from general chemical principles and analogous preparations. One reported method involves the direct bromination of a precursor.

Proposed Synthesis Workflow

A logical synthetic route starts with methyl 3-hydroxypicolinate. The electron-donating hydroxyl group activates the pyridine ring towards electrophilic substitution, while the ester group is a meta-director. Bromination would likely occur at the positions ortho and para to the hydroxyl group.

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